molecular formula C16H14BrClN2O2 B2954690 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone CAS No. 1903464-82-3

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2954690
CAS No.: 1903464-82-3
M. Wt: 381.65
InChI Key: VIBWZRDREPOMFP-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H14BrClN2O2 and its molecular weight is 381.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

Research on pyridyl and phenyl compounds has revealed their utility in synthesizing complex molecules and catalyzing chemical reactions. For instance, pyridylpalladium complexes have been shown to catalyze cross-coupling reactions, and their reactivity can be adjusted by modifying the pyridine ligands, hinting at the versatility of pyridine derivatives in catalysis and synthesis (Isobe et al., 1987). Similarly, halopyrroles and their derivatives, through halogenation and subsequent reactions, have been utilized to produce physiologically active compounds, which could suggest the utility of "(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-chlorophenyl)methanone" in developing bioactive molecules (Kimpe et al., 1997).

Anticancer and Antimicrobial Agents

Compounds incorporating pyridine and chlorophenyl groups have demonstrated potential as anticancer and antimicrobial agents. A study on oxazole clubbed pyridyl-pyrazolines showed promising anticancer activity, suggesting that related structures could exhibit similar bioactivities (Katariya et al., 2021). This aligns with the molecular structure of the compound , indicating possible research applications in drug discovery and pharmaceutical sciences.

Material Science and Electro-Optic Materials

Derivatives of pyrrolidinyl and pyridyl have been explored for their applications in material science, particularly in creating electro-optic materials. Studies on pyrrole-based donor-acceptor chromophores for electro-optic applications highlight the potential of pyridine and pyrrolidine derivatives in developing advanced materials with specific optical properties (Facchetti et al., 2003).

Chiral Intermediates and Asymmetric Synthesis

The production of chiral intermediates, such as those derived from pyridine and chlorophenyl compounds, is crucial for asymmetric synthesis in pharmaceutical manufacturing. A study on the biotransformation of a related compound by Kluyveromyces sp. to produce a chiral intermediate for Betahistine showcases the importance of these compounds in synthesizing enantiomerically pure pharmaceuticals (Ni et al., 2012).

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c17-14-5-2-7-19-15(14)22-13-6-8-20(10-13)16(21)11-3-1-4-12(18)9-11/h1-5,7,9,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBWZRDREPOMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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